molecular formula C15H21N3O2S B10947657 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B10947657
M. Wt: 307.4 g/mol
InChI Key: FNHPJRLTMJUFDJ-UHFFFAOYSA-N
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Description

N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, an ethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The ethyl group is introduced via an alkylation reaction, where the pyrazole is treated with an ethylating agent such as ethyl bromide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s stability and reactivity make it useful in industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring and sulfonamide moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • 4-Methylbenzenesulfonamide
  • 3,5-Dimethyl-1H-pyrazole

Uniqueness

N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring with an ethyl group and a benzenesulfonamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H21N3O2S/c1-5-18-10-15(12(3)16-18)13(4)17-21(19,20)14-8-6-11(2)7-9-14/h6-10,13,17H,5H2,1-4H3

InChI Key

FNHPJRLTMJUFDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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